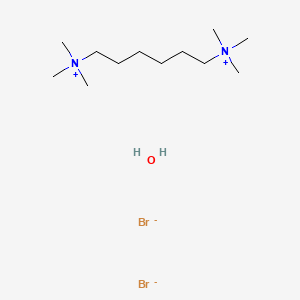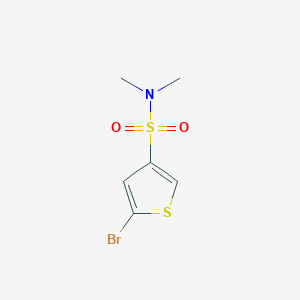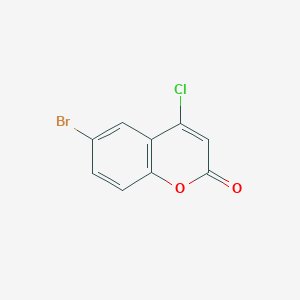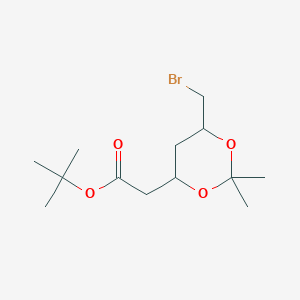
Hexamethonium bromide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethonium bromide hydrate is a chemical compound known for its role as a non-depolarizing neuromuscular junction blocker. It acts as an antagonist at pre-ganglionic nicotinic acetylcholine receptors. Historically, it was used to treat hypertension by inhibiting sympathetic nervous system activity, but it is no longer clinically used .
Vorbereitungsmethoden
Hexamethonium bromide hydrate can be synthesized through the reaction of hexamethylene diamine with trimethylamine in the presence of hydrobromic acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the compound.
Analyse Chemischer Reaktionen
Hexamethonium bromide hydrate primarily undergoes substitution reactions due to the presence of bromide ions. Common reagents used in these reactions include various nucleophiles that can replace the bromide ions. The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with sodium hydroxide can lead to the formation of hexamethonium hydroxide .
Wissenschaftliche Forschungsanwendungen
Hexamethonium bromide hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study the function of nicotinic acetylcholine receptors in various biological systems.
Medicine: Although no longer used clinically, it is employed in research to understand the mechanisms of hypertension and other cardiovascular conditions.
Wirkmechanismus
Hexamethonium bromide hydrate exerts its effects by blocking nicotinic acetylcholine receptors at autonomic ganglia. This inhibition prevents the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. The compound primarily acts by blocking the ion pore of the receptor, rather than competing with acetylcholine for the binding site .
Vergleich Mit ähnlichen Verbindungen
Hexamethonium bromide hydrate can be compared with other ganglionic blockers such as decamethonium bromide and mecamylamine hydrochloride. Unlike this compound, decamethonium bromide is a depolarizing neuromuscular blocker, while mecamylamine hydrochloride is a non-selective ganglionic blocker that can cross the blood-brain barrier more readily .
Similar Compounds
- Decamethonium bromide
- Mecamylamine hydrochloride
- Trimethaphan camsylate
This compound is unique in its specific action on pre-ganglionic nicotinic acetylcholine receptors and its historical use in treating hypertension.
Eigenschaften
Molekularformel |
C12H32Br2N2O |
|---|---|
Molekulargewicht |
380.20 g/mol |
IUPAC-Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dibromide;hydrate |
InChI |
InChI=1S/C12H30N2.2BrH.H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;;/h7-12H2,1-6H3;2*1H;1H2/q+2;;;/p-2 |
InChI-Schlüssel |
OGGZLJDICTTWQL-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.O.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)


![4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B13710747.png)





![1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane](/img/structure/B13710764.png)


